molecular formula C19H26N2O5 B11056549 1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine

1-{5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine

Cat. No.: B11056549
M. Wt: 362.4 g/mol
InChI Key: MKSDHDCWWWKTFP-UHFFFAOYSA-N
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Description

N-({5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)-N-TETRAHYDRO-2H-PYRAN-4-YLMETHYLAMINE is a complex organic compound with a unique structure that includes a benzodioxole moiety, an isoxazole ring, and a tetrahydropyran group

Preparation Methods

The synthesis of N-({5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)-N-TETRAHYDRO-2H-PYRAN-4-YLMETHYLAMINE typically involves multiple steps, starting with the preparation of the benzodioxole and isoxazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium hydride or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-({5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)-N-TETRAHYDRO-2H-PYRAN-4-YLMETHYLAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-({5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)-N-TETRAHYDRO-2H-PYRAN-4-YLMETHYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-({5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)-N-TETRAHYDRO-2H-PYRAN-4-YLMETHYLAMINE stands out due to its unique combination of functional groups. Similar compounds include those with benzodioxole or isoxazole moieties, but the presence of both in a single molecule, along with the tetrahydropyran group, provides distinct properties and potential applications. Examples of similar compounds include those used in the synthesis of pharmaceuticals and advanced materials.

This detailed article provides a comprehensive overview of N-({5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-3-ISOXAZOLYL}METHYL)-N-TETRAHYDRO-2H-PYRAN-4-YLMETHYLAMINE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-1-(oxan-4-yl)methanamine

InChI

InChI=1S/C19H26N2O5/c1-22-17-7-14(8-18-19(17)25-12-24-18)6-16-9-15(21-26-16)11-20-10-13-2-4-23-5-3-13/h7-8,13,16,20H,2-6,9-12H2,1H3

InChI Key

MKSDHDCWWWKTFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CNCC4CCOCC4

Origin of Product

United States

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